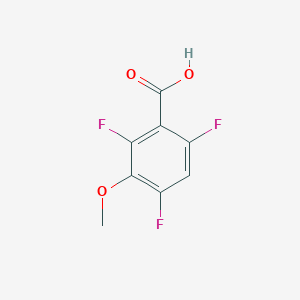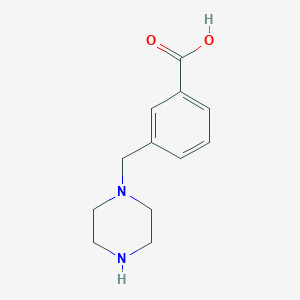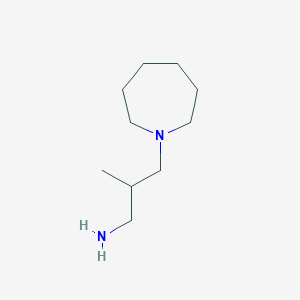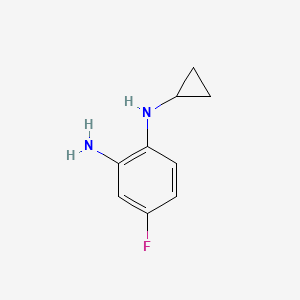
Acide 3-méthoxy-2,4,6-trifluorobenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group
Applications De Recherche Scientifique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid typically involves the fluorination of 3-methoxybenzoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of 3-Methoxy-2,4,6-trifluorobenzoic acid may involve multi-step processes starting from readily available precursors. For example, the methylation of 2,4,6-trifluorobenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate can yield the desired product . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: 3-Methoxy-2,4,6-trifluorobenzoic acid can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted derivatives such as 3-methoxy-2,4-difluoro-6-aminobenzoic acid.
Reduction: Formation of 3-methoxy-2,4,6-trifluorobenzyl alcohol.
Oxidation: Formation of 3-hydroxy-2,4,6-trifluorobenzoic acid.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2,4,6-trifluorobenzoic acid depends on its specific applicationFluorine atoms can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,4,6-Trifluorobenzoic acid: Lacks the methoxy group, making it less lipophilic and potentially less reactive in certain substitution reactions.
3-Methoxy-2,4,5-trifluorobenzoic acid: Similar structure but with a different fluorination pattern, which can lead to different electronic and steric effects.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of three separate fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 3-Methoxy-2,4,6-trifluorobenzoic acid is unique due to its specific substitution pattern, which combines the electron-withdrawing effects of fluorine atoms with the electron-donating effect of the methoxy group. This combination can lead to unique reactivity and interaction profiles, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2,4,6-trifluoro-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGDRQQDGUBGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590695 |
Source


|
| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-94-1 |
Source


|
| Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)






